molecular formula C24H33NO B12390890 5,6-Dihydroabiraterone

5,6-Dihydroabiraterone

Cat. No.: B12390890
M. Wt: 351.5 g/mol
InChI Key: UNJQRCXVHBZVTM-LDBGNEBASA-N
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Preparation Methods

The synthesis of 5,6-Dihydroabiraterone typically involves the reduction of Abiraterone. One common method includes the use of hydrogenation reactions where Abiraterone is treated with hydrogen in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled conditions . This process results in the addition of hydrogen atoms to the double bonds in Abiraterone, leading to the formation of this compound.

Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5,6-Dihydroabiraterone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones or carboxylic acids .

Scientific Research Applications

Properties

Molecular Formula

C24H33NO

Molecular Weight

351.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C24H33NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17-19,21-22,26H,5-6,8-12,14H2,1-2H3/t17-,18-,19-,21-,22-,23-,24+/m0/s1

InChI Key

UNJQRCXVHBZVTM-LDBGNEBASA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O

Origin of Product

United States

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